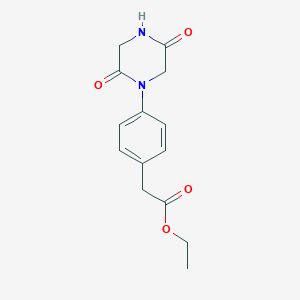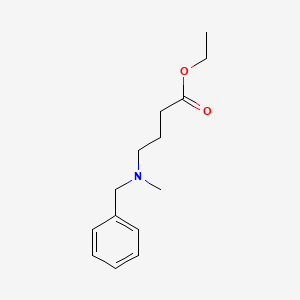
Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is a heterocyclic organic compound that contains a pyrimidine ring substituted with chlorine, iodine, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of Substituents: The chlorine and iodine substituents can be introduced through halogenation reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the substituents or the pyrimidine ring.
Coupling Reactions: The iodine substituent can participate in coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.
Material Science: It may find applications in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 6-chloro-2-(4-iodophenyl)pyrimidine-4-carboxylate: Similar structure with the iodine substituent at the para position.
Ethyl 6-chloro-2-(3-bromophenyl)pyrimidine-4-carboxylate: Similar structure with a bromine substituent instead of iodine.
Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-5-carboxylate: Similar structure with the carboxylate group at the 5-position.
Uniqueness
Ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and iodine substituents provides opportunities for diverse chemical modifications and applications.
特性
IUPAC Name |
ethyl 6-chloro-2-(3-iodophenyl)pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O2/c1-2-19-13(18)10-7-11(14)17-12(16-10)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLTFVJLFMZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C2=CC(=CC=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Pyrrolidin-3-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B8076330.png)



![6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B8076360.png)

![6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B8076369.png)
![7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine](/img/structure/B8076377.png)
![9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B8076382.png)



![2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride](/img/structure/B8076415.png)

